2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid

Biosynthesis Enzymology Halotryptophan

4-Bromotryptophan is a regioisomerically pure, 4-position brominated tryptophan essential for the three-step total synthesis of optically active clavicipitic acid—a strategy not viable with tryptophan or other bromotryptophan regioisomers. Its distinct regiochemistry makes it critical for structure-activity relationship studies: it acts as a weak substrate for tryptophan synthase (negative control) and serves as a key comparator for deconvoluting regio-specific effects in hemoglobin S polymerization inhibition. Stocked at ≥98% purity with established supply chains for reproducible results.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
CAS No. 25796-04-7
Cat. No. B1600492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid
CAS25796-04-7
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)
InChIKeyOFKIVYVSESEHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4-Bromotryptophan (CAS 25796-04-7) as a Procurement Option: Compound Class and Characteristics


2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid (CAS 25796-04-7), commonly known as 4-Bromotryptophan or 4-Bromo-DL-tryptophan, is a non-standard halogenated amino acid with the molecular formula C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol . It is a regioisomeric bromotryptophan, a class of tryptophan analogs wherein a bromine atom is substituted at the 4-position of the indole ring [1]. This compound is utilized primarily as a research chemical for probing protein structure, investigating biological pathways, and as a key synthetic intermediate .

Why Generic Substitution Fails for 4-Bromotryptophan (CAS 25796-04-7) in Research and Development


In-class substitution among bromotryptophan regioisomers (e.g., 4-, 5-, 6-, 7-bromo) is not possible due to distinct regiochemical properties that critically alter their biological and chemical behavior [1]. The specific position of the bromine atom on the indole ring dictates steric interactions, electronic effects, and reactivity profiles, leading to divergent outcomes in enzyme recognition, receptor binding, and synthetic utility . This non-interchangeability is underscored by evidence showing that even the same enzyme exhibits variable reaction rates and product outcomes with different regioisomers [2].

Quantitative Evidence Guide: Direct Performance Comparisons for 4-Bromotryptophan (CAS 25796-04-7) vs. Analogs


Differential Enzyme Recognition: Lower Biosynthetic Efficiency Compared to 5-Bromotryptophan

4-Bromotryptophan (4-BrTrp) exhibits a notably different substrate profile for tryptophan synthase compared to its 5-bromo analog. In an enzymatic study using *Salmonella enterica* tryptophan synthase, the conversion of 4-bromoindole to 4-bromotryptophan was explicitly noted as a 'weak reaction' [1]. In contrast, the synthesis of 5-bromotryptophan from 5-bromoindole proceeded without such a qualitative limitation [1].

Biosynthesis Enzymology Halotryptophan

Unique Synthetic Utility: 4-Bromotryptophan is a Proven Precursor for Clavicipitic Acid Synthesis

4-Bromotryptophan serves as an essential and high-value intermediate in the concise, three-step total synthesis of the optically active ergot alkaloid clavicipitic acid [1][2]. The synthetic route leverages the 4-bromo substituent for a critical palladium-catalyzed Heck reaction with 1,1-dimethylallyl alcohol, followed by spontaneous cyclization to construct the complex azepinoindole core [1]. This specific reactivity is not achievable with unsubstituted tryptophan or other regioisomers, making 4-bromotryptophan a uniquely enabling building block for this class of alkaloids.

Total Synthesis Ergot Alkaloid Medicinal Chemistry

Inferred Pharmacological Activity: A Potential Differentiator from 5-Bromotryptophan in Hemoglobin S Polymerization

While 5-bromotryptophan (5-BrTrp) is reported as the most potent amino acid derivative known to inhibit the gelation of hemoglobin S (sickle cell anemia), with a relative quantum yield of 0.022 for room temperature phosphorescence [1][2], these quantitative benchmarks provide a valuable baseline. Although direct comparative data for 4-BrTrp in this assay is absent, the known pharmacological activity of the 5-isomer establishes a class-level benchmark. The distinct regiochemistry of 4-BrTrp implies a different, potentially complementary, pharmacological profile that may be useful in research applications targeting protein aggregation where the 5-isomer's high potency is undesirable or where a different interaction profile is sought.

Pharmacology Sickle Cell Disease Protein Aggregation

Commercial Availability: Established Supply and Quality Control vs. Lesser Characterized Analogs

From a procurement perspective, 4-bromotryptophan is widely available from multiple reputable suppliers, including AKSci (95% purity) , Beyotime (98% purity) , and Hzbp (99% purity) [1], with well-defined storage conditions (2-8°C) . This contrasts with certain other bromotryptophan regioisomers, such as 7-bromotryptophan, for which some vendors note 'limited' physicochemical data and lower water solubility compared to L-tryptophan . The established supply chain for 4-bromotryptophan ensures reproducible access to a characterized compound, reducing procurement risk for experimental consistency.

Procurement Chemical Supply Quality Control

Recommended Application Scenarios for 4-Bromotryptophan (CAS 25796-04-7) Based on Verified Evidence


Medicinal Chemistry: Concise Total Synthesis of Clavicipitic Acid and Related Ergot Alkaloids

For groups engaged in the total synthesis of natural products, 4-bromotryptophan is the specific and necessary starting material for a highly efficient, three-step route to optically active clavicipitic acid, an ergot alkaloid precursor [1]. The 4-bromo substituent is essential for the pivotal Heck reaction and subsequent cyclization, a synthetic strategy not viable with tryptophan or other regioisomers [1].

Chemical Biology: Probing Enzyme-Substrate Specificity of Tryptophan Synthase

As demonstrated by enzymatic studies, 4-bromotryptophan acts as a 'weak' substrate for tryptophan synthase from *Salmonella enterica*, in contrast to the more readily processed 5-bromo analog [2]. This makes 4-bromotryptophan a valuable tool for investigating the steric and electronic constraints of the enzyme's active site, serving as a negative control or a probe for structure-activity relationships.

Pharmacological Research: An Alternative Regioisomeric Tool for Investigating Protein Aggregation

In the context of sickle cell disease research, 5-bromotryptophan is a known potent inhibitor of hemoglobin S polymerization [3]. While direct activity data for 4-bromotryptophan in this assay are unavailable, its distinct regioisomeric structure makes it a critical comparator for deconvoluting the precise molecular interactions driving inhibition. Procurement of 4-bromotryptophan allows researchers to differentiate between regio-specific effects and broader class effects in protein aggregation studies [3].

Core Facility Procurement: A Well-Characterized and Reliably Sourced Halogenated Amino Acid

For institutional core facilities and procurement consortia, 4-bromotryptophan represents a low-risk acquisition. It is available from multiple vendors with well-defined purity (95-99%) and storage conditions (2-8°C), ensuring experimental reproducibility . This established supply chain contrasts with less-characterized regioisomers like 7-bromotryptophan, for which key physicochemical data are limited, potentially leading to inconsistent results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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